5-(methoxymethyl)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, typically starting from substituted benzene derivatives. For example, compounds with morpholino and indazole groups have been synthesized by condensing specific carboxylic acids with amines prepared from difluorobenzonitrile by amination with morpholine, followed by cyclization with hydrazine hydrate (Lu et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is determined through crystallography, revealing their crystalline forms and spatial arrangements. For instance, the crystal structure of a similar compound showed significant inhibitory activity against cancer cell lines, indicating a potential for biological activity (Lu et al., 2021).
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research into similar compounds, such as various ester ethoxycarbonylhydrazones, has revealed their potential in antimicrobial activities. These compounds, upon reaction with primary amines, including morpholine, demonstrate good to moderate activities against test microorganisms (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Properties
- Novel compounds derived from reactions involving similar structural components have been explored for their anti-inflammatory and analgesic properties. Certain derivatives have exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2), along with notable analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Potential in Parkinson's Disease Imaging
- Compounds with a morpholino component have been synthesized for potential use in imaging LRRK2 enzyme activity in Parkinson's disease. This application is crucial for understanding the disease's progression and developing targeted therapies (Wang et al., 2017).
Chemokine Receptor Antagonism
- Indazole arylsulfonamides, which share structural similarities, have been investigated as antagonists of the human CCR4 chemokine receptor. This research is important in developing new treatments for conditions like allergies and asthma, where chemokine receptor activity plays a crucial role (Procopiou et al., 2013).
Cancer Cell Proliferation Inhibition
- Research into compounds containing morpholino and indazole structures has shown significant inhibitory activity against some cancer cell lines. These findings are pivotal in the ongoing search for more effective cancer treatments (Lu et al., 2021).
properties
IUPAC Name |
5-(methoxymethyl)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22-14-4-3-5-15(23-8-10-26-11-9-23)17(14)18(21-22)20-19(24)16-7-6-13(27-16)12-25-2/h3-7H,8-12H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXVQQWBYKQPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4=CC=C(O4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.